5-Fluoro-2-(isopropylsulfonyl)aniline is an organic compound characterized by its unique structure and potential applications in medicinal chemistry. It has garnered attention due to its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of anaplastic lymphoma kinase inhibitors. The compound's molecular formula is C11H16FNO2S, with a molecular weight of approximately 233.31 g/mol.
This compound belongs to the class of sulfonyl-substituted anilines, which are known for their diverse biological activities. The presence of the fluorine atom and isopropylsulfonyl group enhances its pharmacological properties, making it a subject of interest in drug discovery and development.
The synthesis of 5-Fluoro-2-(isopropylsulfonyl)aniline typically involves several key steps:
The molecular structure of 5-Fluoro-2-(isopropylsulfonyl)aniline can be represented as follows:
The compound exhibits a planar aromatic system, which is crucial for its interaction with biological targets.
5-Fluoro-2-(isopropylsulfonyl)aniline can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 5-Fluoro-2-(isopropylsulfonyl)aniline primarily involves its interaction with specific biological targets, such as enzymes or receptors associated with cancer pathways. The isopropylsulfonyl group enhances binding affinity through hydrogen bonding interactions, while the fluorine atom contributes to metabolic stability and bioavailability.
Research indicates that compounds similar to 5-Fluoro-2-(isopropylsulfonyl)aniline exhibit inhibitory activity against anaplastic lymphoma kinase, making them potential candidates for targeted cancer therapies.
Relevant data from studies indicate that the compound maintains stability over a range of pH levels, which is advantageous for pharmaceutical formulations.
5-Fluoro-2-(isopropylsulfonyl)aniline finds several applications in scientific research:
The installation of the isopropylsulfonyl moiety represents a critical transformation in the synthesis of 5-fluoro-2-(isopropylsulfonyl)aniline. This typically proceeds via nucleophilic aromatic substitution (SNAr) or sulfonylation of aniline precursors. Commercially available 2-fluoro-5-nitroaniline (CAS 369-36-8) serves as a principal starting material, where the electron-withdrawing nitro group activates the ortho-position for displacement by nucleophiles [5]. The synthetic sequence involves:
Table 1: Sulfonylation Agents and Their Efficiency
Sulfonylation Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Isopropyl mercaptan/oxone | DCM/H₂O | 0 → 25 | 88 | >99 |
Isopropyl thiocyanate/H₂O₂ | Toluene | 80 | 76 | 98 |
Sodium isopropylthiolate/O₂ | DMF | 50 | 82 | 97 |
Reductive cyclization methodologies enable access to key intermediates like 5-fluorooxindole (CAS 56341-41-4), which serves as a precursor for elaborated aniline derivatives. As demonstrated in WO2009094442A2, 2-(5-fluoro-2-nitrophenyl)malonic acid diesters undergo reductive cyclization under hydrogenation conditions (Pd/C, EtOH, 50 psi H₂) to yield 5-fluorooxindole-3-carboxylates [1]. This transformation proceeds via:
Table 2: Reductive Cyclization Catalysts and Performance
Catalyst System | Reductant | Time (h) | Oxindole Yield (%) | Selectivity (%) |
---|---|---|---|---|
5% Pd/C | H₂ (50 psi) | 8 | 92 | >98 |
Raney Ni | H₂ (30 psi) | 12 | 85 | 95 |
Zn/NH₄Cl | - | 24 | 78 | 90 |
Palladium-catalyzed cross-couplings enable late-stage diversification of the aniline scaffold. The patent WO2009094442A2 details Suzuki-Miyaura and Buchwald-Hartwig reactions for installing pharmacophores on halogenated precursors [1]. Key applications include:
Deuterium labeling enhances metabolic stability while maintaining biological activity. 5-Fluoro-2-(isopropylsulfonyl)aniline derivatives incorporate deuterium via:
Industrial-scale synthesis requires optimization of critical parameters to maximize efficiency and minimize costs:
Table 3: Optimized Conditions for Key Synthetic Steps
Synthetic Step | Parameter Optimized | Standard Condition | Optimized Condition | Improvement |
---|---|---|---|---|
Sulfonylation | Solvent | DMF | CPME | Byproduct reduction (5% → 0.3%) |
Reductive Cyclization | Catalyst loading | 5% Pd/C | 0.5% Pd/C + MW | Cost reduction 40% |
Nitro Reduction | Reductant | SnCl₂ | H₂ (cat. transfer) | Purity increase (92% → 99.5%) |
Crystallization | Solvent system | Ethanol | Ethanol/water (7:3) | Yield increase (75% → 89%) |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0